5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
CAS No.: 512811-93-7
Cat. No.: VC21535697
Molecular Formula: C9H13N5S
Molecular Weight: 223.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 512811-93-7 |
|---|---|
| Molecular Formula | C9H13N5S |
| Molecular Weight | 223.3g/mol |
| IUPAC Name | 3-(1,5-dimethylpyrazol-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C9H13N5S/c1-4-14-8(10-11-9(14)15)7-5-6(2)13(3)12-7/h5H,4H2,1-3H3,(H,11,15) |
| Standard InChI Key | SGGSRZIOCMHARA-UHFFFAOYSA-N |
| SMILES | CCN1C(=NNC1=S)C2=NN(C(=C2)C)C |
| Canonical SMILES | CCN1C(=NNC1=S)C2=NN(C(=C2)C)C |
Introduction
Chemical Identity and Properties
5-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a nitrogen and sulfur-containing heterocyclic compound primarily used for research purposes. It belongs to the class of compounds containing both pyrazole and triazole moieties, which are important structural elements in medicinal chemistry and materials science. The compound's unique structure incorporates multiple nitrogen atoms and a sulfur-containing functional group, contributing to its potential reactivity and applications.
Basic Information and Identifiers
The compound is characterized by several identifiers that help researchers unambiguously recognize and reference it in scientific literature and databases. These identifiers include registry numbers, systematic names, and various chemical notation systems.
Table 1. Chemical Identity Information
| Parameter | Details |
|---|---|
| CAS Number | 512811-93-7 |
| IUPAC Name | 3-(1,5-dimethylpyrazol-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
| Molecular Formula | C₉H₁₃N₅S |
| Molecular Weight | 223.3 g/mol |
| InChI | InChI=1S/C9H13N5S/c1-4-14-8(10-11-9(14)15)7-5-6(2)13(3)12-7/h5H,4H2,1-3H3,(H,11,15) |
| InChI Key | SGGSRZIOCMHARA-UHFFFAOYSA-N |
| SMILES | CCN1C(=NNC1=S)C2=NN(C(=C2)C)C |
| Canonical SMILES | CCN1C(=NNC1=S)C2=NN(C(=C2)C)C |
| PubChem Compound ID | 3401345 |
The compound is identified by its unique CAS registry number 512811-93-7, which serves as a universal identifier in chemical databases and literature . The IUPAC name provides a systematic way to describe its chemical structure, while notation systems like SMILES and InChI offer standardized representations for computational chemistry and database searches .
Structural Characteristics
The molecular structure of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol contains two distinct heterocyclic ring systems: a pyrazole ring and a triazole ring connected together. The compound contains five nitrogen atoms distributed between these two ring systems, and one sulfur atom in the form of a thiol group attached to the triazole ring.
The key structural features include:
-
A 1,5-dimethyl-1H-pyrazol-3-yl group, which consists of a five-membered pyrazole ring with two nitrogen atoms and methyl substituents at positions 1 and 5.
-
A 4H-1,2,4-triazole-3-thiol moiety, which is a five-membered ring containing three nitrogen atoms with a thiol (SH) group at position 3.
-
An ethyl substituent attached to position 4 of the triazole ring.
This structure results in a compound with potential for hydrogen bonding, metal coordination, and various other intermolecular interactions due to the presence of multiple nitrogen atoms and the thiol group.
Physicochemical Properties
The physicochemical properties of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol determine its behavior in different environments and its potential applications in research. These properties arise from its molecular structure and the electronic distribution within the molecule.
Physical State and Appearance
Related Compounds and Derivatives
Structural Analogs
Several compounds structurally related to 5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol have been synthesized and studied. Some examples include:
-
Pyrazole derivatives such as:
-
Triazole-containing compounds:
Comparison with Similar Compounds
Table 2. Comparison of 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Notable Differences |
|---|---|---|---|
| 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol | C₉H₁₃N₅S | 223.3 g/mol | Reference compound |
| 5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol | C₁₉H₁₇N₅S | 347.4 g/mol* | Contains phenyl groups instead of methyl groups; pyrazol-4-yl instead of pyrazol-3-yl linkage |
| 3,3′-disulfanediyldi(1H-1,2,4-triazol-5-amine) | C₄H₈N₈S₂ | 216.3 g/mol* | Contains disulfide bridge and amine groups instead of pyrazole ring |
*Estimated molecular weights based on chemical formulas
The structural variations among these compounds can significantly impact their physicochemical properties and potential biological activities. For example, the presence of phenyl groups in 5-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol would likely decrease water solubility while potentially enhancing interactions with aromatic amino acid residues in protein binding sites .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume